molecular formula C10H14O2 B057090 2-(Benzyloxy)-1-propanol CAS No. 70448-03-2

2-(Benzyloxy)-1-propanol

Cat. No. B057090
CAS RN: 70448-03-2
M. Wt: 166.22 g/mol
InChI Key: BWCRDMRLKBPUTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, polymerization, and catalytic hydrogenation. For example, the synthesis of side-chain liquid crystalline polyacetylenes, which share a related structure, is achieved through consecutive esterification reactions and polymerizations initiated by specific catalyst complexes (Kong & Tang, 1998). Another synthesis approach involves the tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, illustrating the versatility of related compounds in synthetic chemistry (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-1-propanol and related compounds has been explored through various spectroscopic techniques, including NMR, IR, and UV spectroscopy. These studies help in understanding the electronic configuration, molecular alignment, and intermolecular interactions critical for their mesomorphic behavior and chemical reactivity (Kong & Tang, 1998).

Chemical Reactions and Properties

2-(Benzyloxy)-1-propanol undergoes various chemical reactions, including epoxidation, carbopalladation, and hydrogenation. The compound's reactivity towards different reagents and conditions highlights its utility in organic synthesis. For instance, its epoxidation with aqueous sodium hypochlorite under ultrasound irradiation demonstrates the compound's versatility and the potential for green chemistry applications (Li & Liu, 2008).

Physical Properties Analysis

The physical properties, such as solubility, boiling point, and melting point, are crucial for determining the compound's applicability in different chemical reactions and processes. While specific data on 2-(Benzyloxy)-1-propanol was not directly found, related studies provide insights into the mesomorphic behavior and thermal transitions of similar compounds, which are essential for designing materials with desired physical characteristics (Kong & Tang, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for functional group transformations, are key for 2-(Benzyloxy)-1-propanol's role in synthetic chemistry. Its involvement in creating complex molecules through reactions like carbopalladation and catalytic hydrogenation underscores its importance in constructing pharmacologically active compounds and materials (Tian et al., 2003).

Scientific Research Applications

  • Synthesis of Derivatives for Organic Compounds :

    • A study by Enders, Berg, and Jandeleit (2003) discussed the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone from (−)-(S)-2-(Benzyloxy)propanal, showcasing its use in organic synthesis (Enders, Berg, & Jandeleit, 2003).
  • Reactivity and Benzylation of Alcohols :

    • Poon and Dudley (2006) demonstrated the use of a benzyloxy compound, 2-Benzyloxy-1-methylpyridinium triflate, for the benzylation of a range of alcohols, which is relevant to the reactivity of similar benzyloxy compounds (Poon & Dudley, 2006).
  • Asymmetric Desymmetrization :

    • Harada and Shiraishi (2005) reported the non-enzymatic desymmetrization of 2-substituted 1,3-propanediols leading to the enantiomerically enriched 3-benzyloxy-1-propanols. This highlights its potential in creating specific enantiomers for chemical synthesis (Harada & Shiraishi, 2005).
  • Electron Solvation in Alcohols :

    • Baxendale and Sharpe (1976) explored how the presence of benzyl in 1-propanol affects the absorption spectra of trapped electrons, indicating its impact on electron solvation in alcoholic media (Baxendale & Sharpe, 1976).
  • Oxidation and Hydrogenation Reactions :

    • Research by Rao and Perlin (1983) involved the use of 2-propanol for catalytic transfer hydrogenation reactions of benzylic and styryl compounds, suggesting a potential role for similar alcohols in such reactions (Rao & Perlin, 1983).

Safety And Hazards

This would involve discussing any potential risks associated with handling or using the compound, as well as appropriate safety precautions.


Future Directions

This would involve discussing potential areas for further research, such as new synthetic methods, new applications, or new reactions.


I hope this general outline is helpful. If you have a specific compound in mind, I would recommend consulting the primary literature or a reputable database for more detailed information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with potentially hazardous chemicals. Safety should always be your first priority.


properties

IUPAC Name

2-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRDMRLKBPUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340127
Record name 2-(Benzyloxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-propanol

CAS RN

70448-03-2
Record name 2-(Benzyloxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-benzyloxylactate (9.5 g, 45.6 mmole) in anhydrous tetrahydrofuran (30 mL) was added dropwise during 30 minutes to a stirred solution of lithium aluminum hydride (1.06 g, 28 mmole) in anhydrous tetrahydrofuran (56 mL) at room temperature under argon atmosphere. Next, the mixture was stirred for 3 hours at 60° C. After cooling to 30° C., freshly prepared saturated solution of sodium sulfate (10 mL) was slowly added. The mixture was filtered and the solvent was distilled under reduced pressure. The residue was dissolved in dichloromethane (100 mL) and the solution was dried with anhydrous magnesium sulfate. The solvent then was distilled under reduced pressure. The residue was subjected to fractional vacuum distillation giving 6.2 g of colorless liquid product. NMR (d6-DMSO): 1.90 ppm (d, —CH3, 3H), 3.20-3.50 ppm (bm, —CH— and —CH2—, 3H), 4.53 ppm (s, —CH2—, 2H), 4.63 ppm (t, —OH, 1H), 7.33 ppm (m, 5H).
Name
ethyl 2-benzyloxylactate
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
Z Grobelny, A Stolarzewicz, A Maercker… - Journal of …, 2004 - Elsevier
… , ie, benzyl glycidyl ether (19%) and 2-benzyloxy-1-propanol (3%). This shows that potassium … only two benzylated products, ie, 2-benzyloxy-1-propanol 14 and benzyl glycidyl ether 15 …
Number of citations: 6 www.sciencedirect.com
K Mislow, RE O'Brien, H Schaefer - Journal of the American …, 1962 - ACS Publications
… Reduction of the ^-bromobenzenesulfonate of ( + )2-benzyloxy-1-propanol with lithium aluminum hydride as described above for the lithiumaluminum deuteride reduction gave …
Number of citations: 84 pubs.acs.org
J Blum, D Gelman, Z Aizenshtat, S Wernik… - Tetrahedron letters, 1998 - Elsevier
… Compound (S)-3 was obtained as colorless crystals by interaction of equimolar quantities of (S)-2-benzyloxy-1-propanol and Me~A1 in pentane at -20-25C for 12 h. 1 …
Number of citations: 31 www.sciencedirect.com
S Zhang, HJ Sun, AD Hughes, B Draghici, J Lejnieks… - ACS …, 2014 - ACS Publications
An accelerated modular synthesis of six libraries containing 29 amphiphilic Janus dendrimers, employed to discover and predict functions via primary structures, is reported. These …
Number of citations: 100 pubs.acs.org
J Christoffers, U Rößler - Journal für praktische Chemie, 2000 - Wiley Online Library
O‐Allylations and O‐benzylations of a‐hydroxy esters (3a‐3c) are performed without racemization. The reagents applied, O‐allyl‐ and O‐benzyltrichloroacetimidate (5a, 5b) are …
Number of citations: 8 onlinelibrary.wiley.com
MH Marx, C Piantadosi, A Noseda… - Journal of medicinal …, 1988 - ACS Publications
Previously unreported analogues of the synthetic antitumor phospholipid ET-18-OMe (l-octadecyl-2-methoxyrac-glycero-3-phosphocholine), in which the 1-ether oxygen has been …
Number of citations: 61 pubs.acs.org
SE Sherman, Q Xiao, V Percec - Chemical reviews, 2017 - ACS Publications
Synthetic vesicles have been assembled and coassembled from phospholipids, their modified versions, and other single amphiphiles into liposomes, and from block copolymers into …
Number of citations: 156 pubs.acs.org
AGH Wee, Q Shi, Z Wang, K Hatton - Tetrahedron: Asymmetry, 2003 - Elsevier
The tandem sulfonium ylide formation-[2,3]-sigmatropic rearrangement reaction of chiral non-racemic secondary allylic sulfides, (E)-9 and (Z)-10, is found to proceed with high …
Number of citations: 32 www.sciencedirect.com
MK Begum, KH Chu, TS Coolbaugh… - Journal of the …, 1989 - ACS Publications
Exchange etherification of dicarbonylcyclopentadienyl (p1 2-ethyl vinyl ether) iron tetrafluoroborate (4) with optically active primary and secondary alcohols yields a mixture of …
Number of citations: 12 pubs.acs.org
Q Shi - 2001 - instrepo-prod.cc.uregina.ca
… 3 E)-1.2-dihydroxy-1,2-0-isopropylidene-3hexen-5-ol -- formation of 2-benzyloxy-1-propanol… 3£)-1.2-dihydroxy-1,2-0-isopropylidene-3hexen-5-ol —formation of 2-benzyloxy-1 -propanol…
Number of citations: 3 instrepo-prod.cc.uregina.ca

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